molecular formula C41H36ClF3N2O4S B1671530 Giripladib CAS No. 865200-20-0

Giripladib

Katalognummer B1671530
CAS-Nummer: 865200-20-0
Molekulargewicht: 745.2 g/mol
InChI-Schlüssel: NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Giripladib is under investigation in clinical trial NCT00396955 . This trial is a study comparing 4 dose regimens of PLA-695, Naproxen, and Placebo in subjects with osteoarthritis of the knee .


Synthesis Analysis

Giripladib has been studied for its effects on platelet activation . In a whole blood shear-based flow chamber assay, giripladib, a cPLA2α inhibitor, reduced platelet adhesion and accumulation on collagen . Moreover, giripladib differentially affected P-selectin expression and GPIIbIIIa activation .


Molecular Structure Analysis

The molecular formula of Giripladib is C41H36ClF3N2O4S . Its molecular weight is 745.25 g/mol . The IUPAC name for Giripladib is 4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid .


Chemical Reactions Analysis

Giripladib has been shown to have an effect on the liberation of arachidonic acid from glycerophospholipids (GPL) sources in human platelets . It was observed that at later time points, arachidonyl-PC and arachidonyl-PE mass continues to decrease, leaving open the possibility of an additional lipase working on these pools . Loss of arachidonyl-PI was partially but significantly inhibited by giripladib .


Physical And Chemical Properties Analysis

Giripladib has a molecular weight of 745.25 . Its exact mass is 744.2036410 . The PSA of Giripladib is 96.78000 .

Wissenschaftliche Forschungsanwendungen

Platelet Adhesion and Accumulation Inhibition

Giripladib has been shown to reduce platelet adhesion and accumulation on collagen in a whole blood shear-based flow chamber assay. This indicates its potential use in conditions where platelet aggregation is a concern, such as cardiovascular diseases .

Breast Cancer Stem Cell Targeting

Research suggests that Giripladib can significantly reduce stemness and chemo-resistance in breast cancer stem cells (BCSCs). It has been found effective in combination with the chemotherapy drug doxorubicin, killing BCSCs both in vivo and in vitro .

Osteoarthritis Treatment

Giripladib has been investigated in clinical trials for its effectiveness in treating osteoarthritis of the knee. Although a phase II clinical trial was terminated, the drug’s potential for managing osteoarthritis symptoms remains an area of interest .

Rheumatoid Arthritis Management

There has been a completed phase 1 clinical trial evaluating the pharmacokinetic interaction between Giripladib and Methotrexate when coadministered orally to adult subjects with rheumatoid arthritis, suggesting its possible application in this field .

Inhibition of Cytosolic Phospholipase A (cPLA2α)

Giripladib acts as an inhibitor of cPLA2α, which plays a role in various inflammatory processes. Its inhibition could be beneficial in diseases where inflammation is a key factor .

Lipid Metabolism Regulation

A novel long non-coding RNA (lncRNA) ROPM-mediated lipid metabolism governs breast cancer progression, and Giripladib has been found to potently affect this pathway, indicating its role in lipid metabolism-related research .

Safety and Hazards

The safety and hazards of Giripladib are not fully known as it is still under investigation in clinical trials .

Wirkmechanismus

Target of Action

Giripladib, also known as PLA-695, primarily targets the enzyme PLA2G4A (Cytosolic phospholipase A2) . This enzyme plays a crucial role in the production of pro-inflammatory mediators in many tissues, making it an attractive target for the development of novel anti-inflammatory agents .

Mode of Action

It is known to be aPLA2G4A inhibitor . By inhibiting this enzyme, Giripladib potentially reduces the production of pro-inflammatory mediators, thereby exerting its therapeutic effects .

Biochemical Pathways

It is known that pla2g4a, the target of giripladib, is involved in thearachidonic acid pathway . By inhibiting PLA2G4A, Giripladib may affect the production of eicosanoids, a class of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes, all of which play key roles in inflammation .

Pharmacokinetics

It has been under investigation in clinical trials, where its pharmacokinetics among different dose levels were assessed .

Result of Action

It has been suggested that giripladib may reduce platelet adhesion and accumulation on collagen, and differentially affect p-selectin expression and gpiibiiia activation depending on the agonist employed . Moreover, it has been shown that Giripladib can efficiently eliminate breast cancer stem cells (BCSCs) both in vitro and in vivo when combined with certain chemotherapy drugs .

Action Environment

It is widely accepted that gene-environment interactions play a significant role in the effectiveness of drugs . Factors such as diet, lifestyle, exposure to environmental pollutants, and even the gut microbiome can potentially influence the action of drugs

Eigenschaften

IUPAC Name

4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471130
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Giripladib

CAS RN

865200-20-0
Record name Giripladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIRIPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Giripladib
Reactant of Route 2
Giripladib
Reactant of Route 3
Giripladib
Reactant of Route 4
Reactant of Route 4
Giripladib
Reactant of Route 5
Giripladib
Reactant of Route 6
Reactant of Route 6
Giripladib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.